molecular formula C22H26N2O4 B11708719 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione

1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione

Cat. No.: B11708719
M. Wt: 382.5 g/mol
InChI Key: BTCOFBMHRIBRNW-UHFFFAOYSA-N
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Description

1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione is a synthetic organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is known for its unique structure, which includes two methoxypropylamino groups attached to an anthracene-dione core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 1,5-diaminoanthraquinone with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-dione core to its corresponding dihydroanthracene form.

    Substitution: The methoxypropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(3-methoxypropyl)amino]anthraquinone: Similar structure but with different substitution pattern.

    1,5-Diamino-4,8-dihydroxyanthraquinone: Contains amino and hydroxy groups instead of methoxypropylamino groups.

Uniqueness

1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1,5-bis(3-methoxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-3-7-15-19(17)21(25)16-8-4-10-18(20(16)22(15)26)24-12-6-14-28-2/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3

InChI Key

BTCOFBMHRIBRNW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCOC

Origin of Product

United States

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